![molecular formula C11H19NO4 B1398726 1-Tert-butyl 3-methyl 3-methylazetidine-1,3-dicarboxylate CAS No. 898228-37-0](/img/structure/B1398726.png)
1-Tert-butyl 3-methyl 3-methylazetidine-1,3-dicarboxylate
Vue d'ensemble
Description
“1-Tert-butyl 3-methyl 3-methylazetidine-1,3-dicarboxylate” is a chemical compound used as a building block in the synthesis of azaspiro [3.4]octanes . It can be readily functionalized via enolization at the 3-position in the presence of LDA .
Molecular Structure Analysis
The empirical formula of this compound is C10H17NO4 . The molecular weight is 215.25 . The InChI key is SECFRXGVLMVUPD-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound is a liquid with a refractive index of n20/D 1.452 and a density of 1.072 g/mL at 25 °C . The SMILES string is CC © ©OC (N (C1)CC1C (OC)=O)=O .Applications De Recherche Scientifique
Hydroformylation and Synthesis of Amino Acid Derivatives
1-Tert-butyl 3-methyl 3-methylazetidine-1,3-dicarboxylate derivatives have been used in hydroformylation reactions, leading to the formation of important intermediates for the synthesis of homochiral amino acid derivatives. This process achieves high diastereoselectivities, indicating its potential in producing specific enantiomers of amino acids, which are valuable in pharmaceutical and chemical synthesis (Kollár & Sándor, 1993).
Diastereoselective Alkylation
The compound and its derivatives have been used in diastereoselective alkylation processes. This research area focuses on synthesizing specific diastereomers of oxazolidines by altering protection steps, which is essential in creating certain pharmaceutical compounds (Koskinen, Saarenketo & Straub, 2004).
Asymmetric Synthesis of Piperidine Derivatives
A method for the asymmetric synthesis of piperidine derivatives using 1-Tert-butyl 3-methyl 3-methylazetidine-1,3-dicarboxylate as an intermediate has been developed. This process is important in the synthesis of nociceptin antagonists, highlighting its potential in developing new therapeutic agents (Jona et al., 2009).
Synthesis of Azetidine Medicinal Intermediates
The synthesis of azetidine intermediates, derived from 1-Tert-butyl 3-methyl 3-methylazetidine-1,3-dicarboxylate, has been explored as a method to create new pharmaceutical compounds. These intermediates are crucial in the development of a range of drugs (Yang, 2010).
Development of New Synthetic Methods
Research has also focused on developing new synthetic methods using these compounds, which are instrumental in creating a variety of chemical structures essential in drug development and other applications in chemistry (Liu et al., 2017).
Safety And Hazards
Propriétés
IUPAC Name |
1-O-tert-butyl 3-O-methyl 3-methylazetidine-1,3-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-10(2,3)16-9(14)12-6-11(4,7-12)8(13)15-5/h6-7H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRWCITKRUVKOEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)C(=O)OC(C)(C)C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30725577 | |
Record name | 1-tert-Butyl 3-methyl 3-methylazetidine-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30725577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Tert-butyl 3-methyl 3-methylazetidine-1,3-dicarboxylate | |
CAS RN |
898228-37-0 | |
Record name | 1-tert-Butyl 3-methyl 3-methylazetidine-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30725577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.